2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H3ClF3N3 and its molecular weight is 197.54 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in various therapeutic contexts.
The compound is characterized by the following structural features:
- Molecular Formula : CHClFN
- Molecular Weight : 201.55 g/mol
- Chemical Structure : The presence of a chloro and trifluoromethyl group on the pyrimidine ring significantly influences its biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- This compound has been evaluated for its inhibitory effects on various cancer cell lines. In particular, it has shown promising results against pancreatic and breast cancer cells. The mechanism involves the inhibition of key signaling pathways that promote tumor growth and survival.
- IC Values : Various studies report IC values ranging from 10 µM to 20 µM, indicating moderate potency against specific cancer types .
-
Antimicrobial Activity :
- Preliminary tests indicate that this compound exhibits antibacterial properties. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a study involving xenograft models of pancreatic cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study utilized a dosage regimen that optimized the pharmacokinetics of the compound, leading to enhanced bioavailability and therapeutic outcomes.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted where this compound was tested against a panel of bacterial strains. Results indicated that it could inhibit bacterial growth effectively, with inhibition zones comparable to those produced by ceftriaxone, a standard antibiotic.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cancer signaling pathways, disrupting cell proliferation and survival mechanisms.
- Cytokine Modulation : By inhibiting the synthesis or activity of inflammatory cytokines, it reduces inflammatory responses that contribute to chronic diseases.
Research Findings Summary Table
Activity Type | Target Cells/Organisms | IC / MIC | Notes |
---|---|---|---|
Anticancer | Pancreatic/Breast Cancer | 10 - 20 µM | Effective in xenograft models |
Antimicrobial | E. faecalis, K. pneumoniae | 40 - 50 µg/mL | Comparable efficacy to standard antibiotics |
Anti-inflammatory | Cytokines (TNF-α, IL-6) | Not specified | Significant reduction observed |
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOTFJZZMWUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858608 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24101-09-5 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.